Betaine monohydrate
Overview
Description
Mechanism of Action
Target of Action
Betaine monohydrate primarily targets the metabolic cycle of methionine . It functions as a methyl group donor in this cycle . Betaine also plays a crucial role in maintaining cellular hydration and cell function .
Mode of Action
This compound interacts with its targets by donating a methyl group to homocysteine, which is then converted into methionine . This process is facilitated by the enzyme betaine-homocysteine S-methyltransferase . Betaine also acts as an osmoprotectant, helping cells maintain their volume under osmotic stress .
Biochemical Pathways
This compound affects the methionine cycle, a crucial biochemical pathway. It donates a methyl group to homocysteine, converting it into methionine . This process helps maintain the cellular osmotic equilibrium . Betaine also plays a role in sulfur amino acid metabolism, where it helps protect against oxidative stress .
Pharmacokinetics
It is known that betaine is safe at a daily intake of 9–15 g for humans and primarily distributes to the kidneys, liver, and brain .
Result of Action
The action of this compound results in a decrease in plasma homocysteine levels and an increase in plasma betaine concentrations, as well as dimethylglycine and methionine . This can lead to a significant decrease in LDL cholesterol levels . Betaine also contributes to the stabilization of proteins and DNA structure .
Action Environment
Environmental factors such as osmotic stress, temperature stress, and drought can influence the action of this compound . As an osmoprotectant, betaine helps protect cells against these environmental stresses . Furthermore, the effectiveness of betaine can be influenced by dietary intake, as it is found in many food products such as beets, spinach, and whole grains .
Biochemical Analysis
Biochemical Properties
Betaine monohydrate plays a significant role in biochemical reactions. It is utilized by many microorganisms as a functional chemical and is involved in different metabolic pathways for the biosynthesis and catabolism of betaine . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It protects microbial cells against drought, osmotic stress, and temperature stress . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a methyl donor for the biosynthesis of complex secondary metabolites such as a variety of vitamins, coenzymes, and antibiotics .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betaine monohydrate can be synthesized through the oxidation of choline. The process involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction typically occurs in an aqueous medium, and the product is purified through crystallization.
Industrial Production Methods: Industrial production of this compound often involves the extraction from sugar beet molasses. The process includes the following steps:
Extraction: Sugar beet molasses is treated with water to extract betaine.
Purification: The extract is purified using ion-exchange chromatography to remove impurities.
Crystallization: The purified betaine is crystallized to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: Betaine monohydrate undergoes various chemical reactions, including:
Oxidation: Betaine can be oxidized to form dimethylglycine and formaldehyde.
Reduction: It can be reduced to form trimethylamine and acetic acid.
Substitution: Betaine can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Dimethylglycine and formaldehyde.
Reduction: Trimethylamine and acetic acid.
Substitution: Various substituted betaine derivatives.
Scientific Research Applications
Betaine monohydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerase chain reactions to enhance DNA amplification.
Biology: Acts as an osmoprotectant, protecting cells from osmotic stress.
Medicine: Used in the treatment of homocystinuria to lower homocysteine levels in the blood.
Industry: Employed in soldering, resin curing fluxes, and as a feed additive in animal nutrition.
Comparison with Similar Compounds
Dimethylglycine: A derivative of betaine with two methyl groups instead of three.
Choline: A precursor to betaine, involved in similar metabolic pathways.
Uniqueness: Betaine monohydrate is unique due to its zwitterionic nature, which allows it to function effectively as an osmoprotectant and methyl donor. Its ability to stabilize proteins and DNA structures sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(trimethylazaniumyl)acetate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRLXNBGZBREL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049421 | |
Record name | Betaine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Acros Organics MSDS] | |
Record name | Betaine monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20325 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
590-47-6 | |
Record name | Betaine monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betaine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (carboxymethyl)trimethylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAINE HYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPU0ITR2BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Betaine monohydrate acts as an osmolyte and methyl donor by participating in the remethylation of homocysteine to methionine. [] This reaction is crucial for various metabolic processes, including DNA synthesis and the synthesis of essential amino acids. []
ANone: Yes, this compound supplementation has been shown to increase S-adenosylmethionine levels in the cerebrospinal fluid of patients with methylenetetrahydrofolate reductase deficiency. []
ANone: The molecular formula of this compound is C5H11NO2 · H2O, and its molecular weight is 135.16 g/mol. []
ANone: Various spectroscopic techniques can be employed to characterize this compound, including X-ray diffraction (XRD), infrared (FTIR), nuclear magnetic resonance (NMR), and Raman spectroscopy. [, , ]
ANone: this compound has been shown to improve the stability of UVA-cleavable hydroxyethyl starch nanocapsules, particularly in ethanol-based formulations. []
ANone: While not directly acting as a catalyst, this compound plays a crucial role in the formation of deep eutectic solvents (DES), which can be employed as green solvents in various chemical reactions. []
ANone: Computational techniques like density functional theory (DFT) are employed to investigate molecular interactions, predict spectroscopic properties, and understand the formation of deep eutectic solvents involving this compound. [, ]
ANone: Yes, anhydrous betaine and this compound exhibit different physicochemical properties, particularly in terms of hygroscopicity and stability. [, ]
ANone: Anhydrous betaine readily absorbs water and converts to this compound, posing challenges in maintaining stability during the manufacturing of solid dosage forms. []
ANone: Annealing anhydrous betaine can increase its crystallinity and decelerate the conversion to this compound, enhancing its stability in formulations. []
ANone: Betaine is readily absorbed in the small intestine and distributed throughout the body, primarily accumulating in the kidneys, liver, and brain. [, ]
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